Benzaldehyde oxime

Description

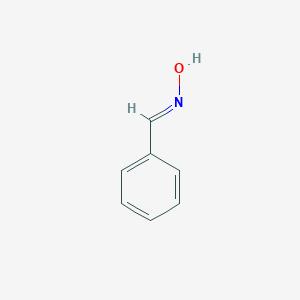

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061313, DTXSID801031545 | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-31-1, 932-90-1 | |

| Record name | Benzaldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7JJ5HTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzaldehyde (B42025) oxime, a versatile organic compound with significant utility in pharmaceutical and chemical industries.

Introduction

Benzaldehyde oxime (C₇H₇NO) is an organic compound derived from the condensation of benzaldehyde and hydroxylamine (B1172632).[1] It exists as a white solid and is utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a C=N-OH functional group, imparts it with unique reactivity, allowing for a range of chemical transformations.[1] this compound can exist as two geometric isomers, (E) and (Z).[3]

Physical and Chemical Properties

This compound is a white solid at room temperature.[1] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4] The compound is generally stable under normal storage conditions but should be kept away from strong oxidizing agents.[1]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [5] |

| Melting Point | 33-35 °C | [6] |

| Boiling Point | 123 °C at 14 mmHg | [7] |

| Density | 1.11 g/cm³ | [6] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.13 (s, 1H, -CH=N-), 7.55-7.52 (m, 2H, Ar-H), 7.40-7.37 (m, 3H, Ar-H) | [8] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 150.5, 130.2, 128.9, 127.2 | [8] |

| FTIR (KBr) ν (cm⁻¹) | 3304 (O-H), 3063 (C-H, aromatic), 1665 (C=N), 953 (N-O) | [8][9] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1] Several protocols have been developed to optimize this reaction, including conventional heating, microwave-assisted synthesis, and solvent-free grinding methods.

General Reaction Mechanism

The formation of this compound proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.[10] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[9]

Experimental Protocols

This method involves the reaction of benzaldehyde with hydroxylamine hydrochloride and a base in a suitable solvent, typically with heating.

Protocol:

-

Dissolve 14 g of sodium hydroxide (B78521) in 40 ml of water in a flask.

-

Add 21 g of benzaldehyde to the flask and mix.

-

Add 14 g of hydroxylamine hydrochloride in small portions while shaking the mixture continuously. The reaction is exothermic.

-

Cool the mixture, which will result in the separation of a crystalline mass.

-

Add sufficient water to redissolve the solid.

-

Pass carbon dioxide through the solution until it is saturated, causing the oxime to separate.

-

Extract the oxime with ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by evaporation and distill the residue under reduced pressure.[7]

Yield: 50%[7]

Microwave irradiation can significantly reduce the reaction time for the synthesis of this compound.

Protocol:

-

Dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in ethanol (3ml).

-

Place the mixture in a microwave reactor.

-

Heat the reaction mixture at 90°C under 300W of microwave power for 5 minutes.

-

After completion, evaporate the solvent.

-

Extract the residue with ethyl acetate (B1210297) (10ml) and water (10ml).

-

Separate the organic phase and dry it with anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the product.[2]

Conversion Rate: 90.1%[2]

This environmentally friendly method avoids the use of solvents and often proceeds rapidly at room temperature.

Protocol:

-

In a mortar, thoroughly grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for 2 minutes.[11]

-

After the reaction is complete, add 10 mL of water to the mortar.

-

Filter the solid product.

-

For low-melting oximes, extract the aqueous solution with ethyl acetate (3 x 15 mL).

-

Dry the combined organic layers over anhydrous calcium chloride for 12 hours and filter.

-

Evaporate the ethyl acetate under reduced pressure to yield the product.[11]

Yield: 95%[11]

Comparison of Synthesis Methods

Table 2: Comparison of this compound Synthesis Methods

| Method | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference(s) |

| Conventional | Sodium Hydroxide | Water/Ether | Several hours | Room Temp. / Reflux | 50% | [7] |

| Microwave-Assisted | Sodium Carbonate | Ethanol | 5 minutes | 90 °C | 90.1% (conversion) | [2] |

| Grinding | Sodium Carbonate | Solvent-free | 2 minutes | Room Temp. | 95% | [11] |

| Oxalic Acid Catalyzed | Oxalic Acid | Acetonitrile | 60 minutes | Reflux | 95% | [12] |

| Mineral Water | None (salts in water) | Mineral Water/Methanol | 10 minutes | Room Temp. | High | [13] |

Key Reactions of this compound

This compound serves as a precursor for several important chemical transformations.

-

Beckmann Rearrangement: this compound undergoes the Beckmann rearrangement to form benzamide, a reaction that can be catalyzed by nickel salts.[4]

-

Dehydration: Dehydration of this compound yields benzonitrile.[4]

-

Hydrolysis: It can be hydrolyzed back to benzaldehyde.[4]

-

Reaction with N-Chlorosuccinimide (NCS): In the presence of dimethylformamide (DMF), it reacts with NCS to form benzohydroximoyl chloride.[4]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1][14] Its versatility allows for its incorporation into various molecular scaffolds.

-

Synthesis of Δ²-Isoxazoline Derivatives: It is used as an intermediate in the preparation of Δ²-isoxazoline derivatives, which have been investigated as DNA methyltransferase 1 inhibitors.[4]

-

Synthesis of 1,2,4-Oxadiazole (B8745197) EthR Inhibitors: this compound is also employed in the synthesis of potent 1,2,4-oxadiazole inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis.[4]

-

General Pharmaceutical Intermediate: It serves as a building block for creating diverse molecular structures with potential therapeutic properties, particularly in the synthesis of heterocyclic compounds.[14]

Conclusion

This technical guide has detailed the synthesis, properties, and key applications of this compound. The availability of multiple efficient and environmentally friendly synthetic routes, combined with its versatile reactivity, establishes this compound as a crucial intermediate for researchers and professionals in the fields of organic synthesis and drug development. The provided experimental protocols and comparative data offer a practical resource for the laboratory-scale and industrial production of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN111978203A - Microwave synthesis method of this compound compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 932-90-1 [chemicalbook.com]

- 5. Benzaldehyde, oxime [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 13. ias.ac.in [ias.ac.in]

- 14. nbinno.com [nbinno.com]

"Physical and chemical properties of Benzaldehyde oxime"

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde (B42025) Oxime

This guide provides a comprehensive overview of the core physical and chemical properties of benzaldehyde oxime, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₇H₇NO) is an organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is an oxime derived from benzaldehyde and is characterized by the presence of a hydroxylamine (B1172632) group (=N-OH) attached to the carbonyl carbon of the former aldehyde.[1] This structural feature is pivotal to its reactivity and its utility in organic synthesis.[1] this compound exists as two geometric isomers: the (E)-isomer and the (Z)-isomer.

Physical Properties

This compound is typically a white to pale yellow solid, often found in crystalline form.[1] At room temperature, it can appear as crystals or a crystalline powder.[1] Due to its specific melting range, the product may also exist as a liquid, a solidified melt, or a supercooled melt.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2][3] |

| Melting Point | (Z)-isomer: 33 °C(E)-isomer: 133 °CMixture: 30-33 °C, 34-36 °C | [2][4][5] |

| Boiling Point | 118-120 °C at 10 mmHg123 °C at 1013 hPa104 °C at 6 mmHg | [2][5][6] |

| Density | 1.11 g/cm³ | [2][6] |

| Refractive Index | n20/D 1.591 | [5] |

| pKa | 10.80 ± 0.70 | [2] |

| Flash Point | 108 °C | [2][6] |

| Water Solubility | Slightly soluble | [2][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and methanol.[2][8] | [2][8] |

Chemical Properties

This compound's chemical behavior is largely dictated by the oxime functional group. It is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and reduction.[8] It is generally stable under normal storage conditions but is sensitive to strong oxidizing agents.[8] It is recommended to store it below +30°C.[2][8]

Table 2: Key Chemical Reactions of this compound

| Reaction | Reagents/Conditions | Product | References |

| Beckmann Rearrangement | Nickel salts or photocatalyzed by BODIPY | Benzamide | [2][4] |

| Dehydration | Dehydrating agents | Benzonitrile | [2][4] |

| Hydrolysis | Acidic conditions | Benzaldehyde | [2][4] |

| Reaction with N-chlorosuccinimide | DMF | Benzohydroximoyl chloride | [2][4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Spectra available in various databases. | [3][9] |

| ¹³C NMR | (E)-benzaldehyde oxime (CDCl₃, 75 MHz, ppm): δ = 150.5, 130.2, 128.9, 127.2 | [10] |

| Infrared (IR) Spectroscopy | (E)-benzaldehyde oxime (liquid film, cm⁻¹): ν = 3304, 3063, 1498, 1449, 1302, 1210, 953, 870, 756, 692 | [10] |

| Mass Spectrometry (GC-MS) | Data available in NIST Mass Spectrometry Data Center. | [3] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4][8]

Protocol 1: Synthesis using Sodium Hydroxide (B78521) [11]

-

Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.

-

Add 21 g of benzaldehyde to the flask and mix.

-

Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. Heat is generated during this process.

-

Upon cooling, a crystalline mass of the product separates out.

-

Add sufficient water to redissolve the solid.

-

Pass carbon dioxide through the solution until it is saturated. The oxime will separate out.

-

Extract the product with ether.

-

Dry the ethereal solution over anhydrous sodium sulphate.

-

Remove the ether and distill the residue under reduced pressure.

Protocol 2: Synthesis using Sodium Carbonate (Grinding Method) [12]

-

Grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar at room temperature for approximately 2 minutes.

-

After the reaction is complete, add 10 mL of water to the mortar.

-

Extract the solution with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and dry them over anhydrous CaCl₂.

-

Filter the solution to obtain the product.

Key Chemical Reactions and Workflows

Synthesis of this compound

The following diagram illustrates the general chemical reaction for the synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound.

Beckmann Rearrangement

A significant reaction of this compound is the Beckmann rearrangement, which converts the oxime into an amide.[2][4]

Caption: The Beckmann rearrangement of this compound to Benzamide.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 932-90-1 [chemicalbook.com]

- 3. This compound | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Benzaldehyde Oxime

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of benzaldehyde (B42025) oxime, intended for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

Benzaldehyde oxime is an organic compound with the chemical formula C₇H₇NO.[1][2][3] Its structure consists of a phenyl group attached to a C=N-OH moiety, which is formed from the condensation reaction of benzaldehyde and hydroxylamine (B1172632).[2][4] The molecular weight of this compound is approximately 121.14 g/mol .[3][5][6]

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound exhibits geometrical isomerism.[4][7][8] The two isomers are designated as syn and anti or, more systematically under IUPAC nomenclature, as (Z) and (E) isomers.

-

(Z)-Benzaldehyde oxime (syn): The hydroxyl group (-OH) and the phenyl group are on the same side of the C=N double bond.[7]

-

(E)-Benzaldehyde oxime (anti): The hydroxyl group (-OH) and the phenyl group are on opposite sides of the C=N double bond.[7]

The synthesis of this compound from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature typically yields a mixture of 82% (Z)-isomer and 9% (E)-isomer.[1][9]

Caption: Geometrical isomers of this compound.Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a clear, colorless to pale yellow liquid or a low-melting solid.[2] It is moderately soluble in water but readily soluble in organic solvents like ethanol (B145695) and ether.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [2][3][5][6] |

| Molar Mass | 121.14 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid or solid | [2] |

| Melting Point | 30-36 °C | |

| Boiling Point | 123 °C at 1013 hPa | |

| Density | 1.11 g/cm³ | |

| Flash Point | 108 °C | |

| Solubility | Moderately soluble in water; soluble in ethanol, ether | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

The IR spectrum of this compound shows characteristic absorption bands for the O-H and C=N bonds.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3304 | O-H stretching | [10] |

| ~1643 | C=N stretching | [11] |

| ~953 | N-O stretching | [10] |

¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the isomeric form of this compound. The chemical shifts can vary slightly depending on the solvent and the isomer.

¹H NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.75 | s | 1H | -CH=N- | [10] |

| 8.13 | s | 1H | -OH | [10] |

| 7.47 - 7.58 | m | 5H | Aromatic protons | [10] |

¹³C NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

| Chemical Shift (ppm) | Assignment | Reference |

| 150.5 | C=N | [10] |

| 130.2 | Aromatic C | [10] |

| 128.9 | Aromatic C | [10] |

| 127.2 | Aromatic C | [10] |

Experimental Protocols

A common method for synthesizing this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

Protocol 1: Synthesis using Oxalic Acid Catalyst [12]

-

In a 10 mL round-bottomed flask equipped with a condenser, prepare a mixture of benzaldehyde (0.106 g, 1 mmol), hydroxylamine hydrochloride (0.07 g, 1 mmol), and oxalic acid (0.09 g, 1 mmol) in 3 mL of acetonitrile.

-

Stir the mixture under reflux conditions for 60 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of water and continue stirring for 5 minutes.

-

Isolate the product, which is expected to be in high yield (around 95%).

Protocol 2: Microwave-Assisted Synthesis [13]

-

Dissolve benzaldehyde (0.10 g, 0.94 mmol), hydroxylamine hydrochloride (0.08 g, 1.16 mmol), and anhydrous sodium carbonate (0.12 g, 1.17 mmol) in 3 mL of ethanol.

-

Place the mixture in a microwave reactor and heat at 90°C under 300W for 5 minutes.

-

After the reaction, remove the solvent by rotary evaporation.

-

Perform an extraction with ethyl acetate (B1210297) (10 mL) and water (10 mL).

-

Separate the organic phase and dry it with anhydrous sodium sulfate.

-

Filter and remove the solvent to obtain the product.

Caption: General workflow for the synthesis of this compound.

A logical workflow for the characterization of synthesized this compound is outlined below.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Benzaldehyde, oxime [webbook.nist.gov]

- 4. Type of isomerism shown by the product of the reaction between benzaldehyde and hydroxylamine is [allen.in]

- 5. This compound | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Question: The isomerism shown by benzaldoxime | Filo [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 13. CN111978203A - Microwave synthesis method of this compound compound - Google Patents [patents.google.com]

Spectroscopic Profile of Benzaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzaldehyde (B42025) oxime, a versatile organic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of benzaldehyde oxime. Both ¹H and ¹³C NMR data are presented below, providing insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly depending on the solvent and the specific isomer (E or Z) present.

Table 1: ¹H NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

| Proton Assignment | Chemical Shift (ppm) | Solvent |

| -OH | ~9.0 - 11.0 (broad singlet) | CDCl₃ / DMSO-d₆ |

| -CH=N- | ~8.13 (singlet) | CDCl₃ |

| Aromatic Protons | ~7.20 - 7.57 (multiplet) | CDCl₃ |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

| Carbon Assignment | Chemical Shift (ppm) | Solvent |

| C=N | ~150.5 | CDCl₃ |

| Aromatic C (quaternary) | ~130.2 | CDCl₃ |

| Aromatic CH | ~128.9, ~127.2 | CDCl₃ |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

-

The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal.

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3304 | Broad |

| Aromatic C-H stretch | 3063 | Medium |

| C=N stretch (oxime) | ~1640 - 1690 | Medium |

| Aromatic C=C stretch | ~1498, 1449 | Medium to Strong |

| C-N stretch | ~1302 | Medium |

| =C-H bend (out-of-plane) | ~953, 756, 692 | Strong |

Data sourced from various references, including[2].

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The solid nature of this compound at room temperature makes the KBr pellet method a suitable technique for IR analysis.

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Data

Under electron ionization, this compound typically exhibits a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 121 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M-H]⁺ |

| 104 | Moderate | [M-OH]⁺ |

| 93 | Moderate | [C₆H₅N]⁺ |

| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Data is consistent with information from the NIST WebBook for (E)-Benzaldehyde, oxime.[3][4]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound is as follows.

Sample Introduction:

-

For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce structural information.

References

An In-depth Technical Guide to the Stereoisomers of Benzaldehyde Oxime: (E) and (Z) Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of benzaldehyde (B42025) oxime, detailing their synthesis, separation, characterization, and distinct properties. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and comparative data to support further research and application.

Introduction to E/Z Isomerism in Benzaldehyde Oxime

This compound, an organic compound formed from the condensation of benzaldehyde and hydroxylamine (B1172632), exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] This results in two stereoisomers: the (E)-isomer (also known as the anti-isomer) and the (Z)-isomer (also known as the syn-isomer). The descriptors E/Z are assigned based on the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH) group and the phenyl group are on opposite sides in the (E)-isomer and on the same side in the (Z)-isomer.

The stereochemistry of these isomers significantly influences their physical and chemical properties, including melting point, spectroscopic characteristics, and reactivity. A thorough understanding and the ability to selectively synthesize or separate these isomers are crucial for their application in various fields, including as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2]

Synthesis of this compound Stereoisomers

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.[3] The ratio of the (E) and (Z) isomers formed can be influenced by the reaction conditions.

General Synthesis Protocol

A common method for preparing a mixture of (E) and (Z)-benzaldehyde oxime is as follows:

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Water

-

Ethyl acetate

-

Saturated salt water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [4]

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol, 1 eq) in methanol (45 mL).

-

Add hydroxylamine hydrochloride (20 mmol, 2 eq) to the solution.

-

Add a solution of sodium acetate (20 mmol, 2 eq) in water (15 mL).

-

Stir the resulting solution at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate (3 x 25 mL) and wash with saturated salt water (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of (E) and (Z) isomers, can be purified by silica (B1680970) gel column chromatography.

It has been reported that conducting the reaction at room temperature in methanol preferentially yields the (Z)-isomer, with a reported ratio of 82% (Z)-isomer to 9% (E)-isomer.[3]

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound.

Materials: [5]

-

Benzaldehyde (0.10 g, 0.94 mmol)

-

Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)

-

Anhydrous sodium carbonate (0.12 g, 1.17 mmol)

-

Ethanol (B145695) (3 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure: [5]

-

Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reactor vessel.

-

Heat the mixture at 90°C under 300W of microwave irradiation for 5 minutes.

-

After the reaction is complete, evaporate the solvent.

-

Extract the residue with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic phase and dry it with anhydrous sodium sulfate.

-

Filter and remove the solvent to obtain the this compound product.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved through chromatographic techniques, taking advantage of the differences in their polarity.

Column Chromatography

Stationary Phase: Silica gel Mobile Phase: A non-polar/polar solvent mixture, such as hexane/ethyl acetate. The polarity of the eluent can be gradually increased to separate the isomers.[6]

General Procedure: [6]

-

Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

-

Pack a glass column with the slurry.

-

Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor them by TLC to identify the separated isomers.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the separation of this compound isomers.[1]

Column: C18 reverse-phase column Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid for MS compatibility). Detection: UV detection at a suitable wavelength.

Physicochemical Properties of (E)- and (Z)-Benzaldehyde Oxime

The (E) and (Z) isomers of this compound exhibit distinct physical and spectroscopic properties, which are summarized in the tables below.

Physical Properties

| Property | (E)-Benzaldehyde Oxime | (Z)-Benzaldehyde Oxime |

| Synonyms | anti-Benzaldehyde oxime, syn-Benzaldoxime | syn-Benzaldehyde oxime, cis-Benzaldoxime |

| CAS Number | 622-31-1 | 622-32-2 |

| Molecular Formula | C₇H₇NO | C₇H₇NO |

| Molecular Weight | 121.14 g/mol | 121.14 g/mol |

| Appearance | White solid | Low-melting solid or oil |

| Melting Point | 133 °C | 33-36 °C |

| Boiling Point | 104 °C at 6 mmHg | 118-120 °C at 10 mmHg |

Spectroscopic Properties (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers. The chemical shifts of the protons and carbons near the C=N bond are particularly sensitive to the stereochemistry.

| Nucleus | (E)-Benzaldehyde Oxime (δ, ppm in CDCl₃) | (Z)-Benzaldehyde Oxime (δ, ppm in CDCl₃) |

| ¹H NMR | ||

| -CH=N- | 8.17 (s, 1H) | 8.19 (s, 1H) |

| Aromatic-H | 7.30-7.60 (m, 5H) | 7.39-7.60 (m, 5H) |

| -OH | 8.75 (s, 1H) | Not explicitly reported, but expected to be a broad singlet |

| ¹³C NMR | ||

| -C=N- | 150.5 | Not explicitly reported, but expected to be distinct from the (E)-isomer |

| Aromatic-C | 127.2, 128.9, 130.2 | Not explicitly reported |

Note: The chemical shift of the aldehydic proton in the (Z)-isomer is expected to be slightly downfield compared to the (E)-isomer due to the anisotropic effect of the hydroxyl group.[1]

Interconversion of (E) and (Z) Isomers

The (E) and (Z) isomers of this compound can interconvert, particularly in the presence of acid catalysts. This equilibrium is an important consideration during synthesis, purification, and storage of the individual isomers. The isomerization process can be monitored using techniques like NMR spectroscopy.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes | Semantic Scholar [semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. CN111978203A - Microwave synthesis method of this compound compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Reaction Mechanism of Benzaldehyde Oxime Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the reaction mechanism for the formation of benzaldehyde (B42025) oxime, a critical reaction in synthetic organic chemistry. Oximes and their derivatives are pivotal intermediates in the synthesis of various organic compounds, including amides via the Beckmann rearrangement, nitriles, and various azaheterocycles.[1] Their stability and crystalline nature also make them useful for the purification and characterization of carbonyl compounds.[2] This guide details the reaction mechanism, kinetic influences, experimental protocols, and quantitative data relevant to professionals in chemical research and drug development.

The Core Reaction Mechanism

The formation of an oxime from an aldehyde or ketone is a nucleophilic addition-elimination reaction.[3] In the case of benzaldehyde, it reacts with hydroxylamine (B1172632) (NH₂OH) to form benzaldehyde oxime (an aldoxime) and water. The overall reaction is reversible.[4]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of benzaldehyde.[5] This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6][7]

-

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the oxime.[7][8]

This entire process is typically catalyzed by either an acid or a general base.

The reaction rate is significantly enhanced under slightly acidic conditions.[9] The optimal pH for oxime formation is typically around 4.5 to 5.5.[3][6][10]

The acid catalyst serves two primary roles:

-

It protonates the carbonyl oxygen of benzaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[3]

-

It protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O), thereby facilitating the dehydration step.[7]

However, highly acidic conditions (low pH) can be detrimental. In a strongly acidic medium, the hydroxylamine nucleophile itself becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing down or halting the reaction.[3][6]

References

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1.3) Propose a mechanism for the reaction of benzaldehyde with hydroxylam.. [askfilo.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

Benzaldehyde Oxime: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO), a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its utility as a building block in the creation of complex molecules underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of benzaldehyde oxime, offering critical data and methodologies for its effective use in research, development, and manufacturing.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a phenyl group attached to a polar C=N-OH moiety. This amphiphilic nature results in varied solubility across different solvent systems. The oxime group's capacity for hydrogen bonding is a key determinant of its solubility in polar solvents.[3]

Quantitative Solubility Data

While extensive quantitative solubility data is not widely published, the following table summarizes the available information. The principle of "like dissolves like" can be used to infer its solubility in other solvents. Given its structure, it is expected to be more soluble in polar organic solvents and less soluble in non-polar hydrocarbon solvents.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Reference |

| Methanol | Polar Protic | 100 g/L (1 g/10 mL) | Soluble, Clear Solution | [4][5][6][7][8] |

| Ethanol | Polar Protic | Data not available | Soluble | [2][4] |

| Diethyl Ether | Polar Aprotic | Data not available | Soluble | [2][4] |

| Water | Polar Protic | ~2.0 g/L (calculated) | Slightly to Moderately Soluble | [2][4][9][10] |

| Non-polar solvents (e.g., Hexane) | Non-polar | Data not available | Insoluble | [9] |

Note: The aqueous solubility was calculated from the Log10 of water solubility in mol/L of -0.78 for the (Z)-isomer, which corresponds to approximately 0.0166 mol/L or 2.01 g/L.[10]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound in a given solvent.[3][11]

Materials:

-

This compound

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume of the solvent to the vial.

-

Tightly seal the vial and place it on an orbital shaker at a constant, recorded temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a calibration curve.

-

Calculate the solubility in g/L or mg/mL.

Stability Profile

This compound is generally stable under standard storage conditions, but its stability can be compromised by exposure to heat, light, and certain chemical agents.[1][4]

Thermal Stability

Thermal analysis indicates that this compound can undergo exothermic decomposition. It is recommended to maintain storage and handling temperatures below +30°C.[4] One study suggests that the operational temperature should not exceed 42°C to avoid the risk of a runaway thermal reaction.[1]

Thermal Decomposition Products: Under thermal stress in an inert atmosphere, this compound has been found to decompose into a mixture of products, including:

-

N-benzylidene benzylamine (B48309) (intermediate)

-

Benzoic acid

-

Benzamide

-

N-benzyl benzamide

-

2,4,5-triphenylimidazole[1]

Hydrolytic Stability

Oximes are known to be significantly more resistant to hydrolysis than their imine and hydrazone counterparts.[12] The hydrolysis of this compound, which regenerates benzaldehyde, is catalyzed by acid.[4][12]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of benzaldehyde oximes. The primary degradation pathway involves the formation of the corresponding aldehyde (benzaldehyde) and nitrile (benzonitrile).[13] The mechanism can proceed via an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the reaction conditions and substituents on the aromatic ring.[13]

Chemical Stability and Incompatibilities

This compound is sensitive to strong oxidizing and reducing agents.[1] It is incompatible with the following classes of chemicals, and contact should be avoided:

-

Strong oxidizing agents

-

Strong bases

-

Acid anhydrides

-

Acid chlorides

Reaction with strong oxidizing agents can lead to the formation of various oxidation products. For instance, reaction with hypervalent iodine reagents can yield N-hydroxybenzamide.[14]

Summary of Stability Data

| Condition | Stability Profile | Degradation Products | Reference |

| Thermal | Exothermic decomposition possible. Recommended storage below +30°C. Operational limit suggested at <42°C. | N-benzylidene benzylamine, benzoic acid, benzamide, N-benzyl benzamide, 2,4,5-triphenylimidazole | [1][4] |

| Hydrolytic | More stable than imines/hydrazones. Acid-catalyzed hydrolysis occurs. | Benzaldehyde | [4][12] |

| Photolytic (UV) | Degrades upon exposure to light. | Benzaldehyde, Benzonitrile | [13] |

| Oxidative | Sensitive to strong oxidizing agents. | Varies with oxidant (e.g., N-hydroxybenzamide with hypervalent iodine reagents) | [1][14] |

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the degradation of this compound under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer like phosphoric or formic acid)

-

Forced degradation equipment (e.g., oven for thermal stress, UV lamp for photostability, acid and base solutions for hydrolysis)

Procedure:

-

Method Development: Develop an HPLC method capable of separating the this compound peak from potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[15]

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor the sample at various time points.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution of the compound to UV light.

-

-

Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products. The percentage of degradation can be calculated relative to an unstressed control sample.

Synthesis and Potential Reactions

This compound is typically synthesized via the condensation reaction of benzaldehyde with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride) in the presence of a base.[4][12] This reaction is a classic example of oxime formation.

Beyond its synthesis, this compound can undergo several important chemical transformations:

-

Beckmann Rearrangement: In the presence of certain catalysts, it can rearrange to form benzamide.[4][12]

-

Dehydration: Dehydration of this compound yields benzonitrile.[4][12]

-

Hydrolysis: As mentioned, it can be hydrolyzed back to benzaldehyde.[4][12]

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by available quantitative data, experimental protocols, and visual diagrams. While generally stable under controlled conditions, its susceptibility to thermal, hydrolytic, and photolytic degradation necessitates careful handling and storage. A thorough understanding of these properties is essential for optimizing its use in synthetic chemistry and for ensuring the quality and stability of resulting products in the pharmaceutical and chemical industries. Further research to generate more extensive quantitative solubility and stability data across a wider range of conditions would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 932-90-1 [chemicalbook.com]

- 5. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]

- 6. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]

- 7. SYN-BENZALDEHYDE OXIME | 622-32-2 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemeo.com [chemeo.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. books.lucp.net [books.lucp.net]

- 15. Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Theoretical and Computational Insights into Benzaldehyde Oxime: A Technical Guide for Researchers

An In-depth exploration of the molecular structure, electronic properties, and spectroscopic behavior of benzaldehyde (B42025) oxime through theoretical and computational methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

Benzaldehyde oxime (C₇H₇NO), a significant organic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its versatile chemical nature, stemming from the oxime functional group, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] Theoretical and computational studies provide a powerful lens to understand the intricate details of its molecular geometry, electronic structure, and reactivity, which are paramount for designing novel derivatives with desired therapeutic properties.[2]

This technical guide offers a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It summarizes key quantitative data from computational analyses, provides detailed experimental and computational protocols, and visualizes essential workflows and conceptual relationships.

Molecular Structure and Spectroscopic Properties: A Computational Perspective

Density Functional Theory (DFT) has emerged as a robust method for investigating the geometric and electronic structures of molecules like this compound, offering a favorable balance between accuracy and computational cost.[2] These theoretical calculations provide valuable data on bond lengths, bond angles, and spectroscopic signatures, which show excellent agreement with experimental findings.[3][4]

Geometric Parameters

Computational optimization of the molecular structure of this compound and its derivatives reveals key bond lengths and angles. DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), have been utilized to determine these parameters.[3][4] For instance, in a study of 2-hydroxy-5-(phenyldiazenyl)this compound, the N=N bond length was calculated to be 1.253 Å, which aligns well with the literature value of 1.25 Å.[4][5]

Vibrational Analysis

Theoretical vibrational analysis is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra.[6][7] The calculated vibrational frequencies and their corresponding potential energy distributions (PEDs) allow for a detailed understanding of the vibrational modes of the molecule.[8][9] For example, the characteristic O-H stretching vibration in oximes is typically observed in the range of 3550-3700 cm⁻¹ in its free form.[5] In a study on 2-hydroxy-5-(phenyldiazenyl)this compound, the calculated O-H stretching vibrations were reported at 3685 and 3480 cm⁻¹, corresponding to phenolic and oxime hydroxyl groups, respectively.[5]

Electronic Properties and Reactivity Analysis

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial determinants of its chemical reactivity and potential biological activity.[2][10] Computational methods provide deep insights into these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding the electrical transport properties of a molecule.[2][11] A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[11] For 2-hydroxy-5-(phenyldiazenyl)this compound, the calculated HOMO and LUMO energies were -6.269502 eV and -2.509433 eV, respectively, resulting in an energy gap of 3.760069 eV.[5][10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[10] The different colors on the MEP map indicate regions of varying electrostatic potential, with red representing the most negative (electron-rich) potential and blue representing the most positive (electron-poor) potential.[10] In general, the regions of negative potential are associated with electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms.[10]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule.[2][5] It provides insights into the stability of the molecule arising from these interactions. NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.[5]

Quantitative Computational Data

The following tables summarize hypothetical but representative quantitative data for this compound and its derivatives based on DFT calculations reported in the literature.[2][5][10]

| Parameter | Predicted Value (eV) |

| HOMO Energy (EHOMO) | -6.27 |

| LUMO Energy (ELUMO) | -2.51 |

| HOMO-LUMO Gap (ΔE) | 3.76 |

| Ionization Potential (I) | 6.27 |

| Electron Affinity (A) | 2.51 |

| Electronegativity (χ) | 4.39 |

| Chemical Hardness (η) | 1.88 |

| Electrophilicity Index (ω) | 5.14 |

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative this compound Derivative. Data is based on values for 2-hydroxy-5-(phenyldiazenyl)this compound.[5][10]

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C)ring | 25.0 |

| π(C=N)oxime | π(C-C)ring | 15.5 |

| LP(2) Ooxime | σ*(N-O) | 5.0 |

Table 2: Hypothetical NBO Analysis Results for Key Interactions in a Substituted this compound. LP denotes a lone pair.[2]

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between benzaldehyde and hydroxylamine (B1172632) hydrochloride in the presence of a base.[12][13]

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521) or another suitable base

-

Water

Procedure:

-

Dissolve benzaldehyde in ethanol in a reaction vessel.

-

In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of benzaldehyde.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be precipitated by pouring the reaction mixture into cold water.

-

The solid product is then collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.[2]

Computational Methodology

The following outlines a typical computational protocol for the theoretical study of this compound.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Geometry Optimization: The molecular structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3][4] To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.[2][14]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.[3]

-

Electronic Property Calculations:

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are obtained from the output of the DFT calculation.[10]

-

MEP Analysis: The molecular electrostatic potential is calculated and visualized on the electron density surface.[10]

-

NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge delocalization.[2]

-

Visualizing Workflows and Relationships

Caption: Workflow for the theoretical study of this compound.

Caption: Synthesis pathway for this compound.

Caption: Relationship between computational analyses and predicted properties.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. arxiv.org [arxiv.org]

- 7. chimia.ch [chimia.ch]

- 8. Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. acadpubl.eu [acadpubl.eu]

- 11. irjweb.com [irjweb.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound | 932-90-1 [chemicalbook.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Benzaldehyde Oxime

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis is a fundamental reaction in organic chemistry, typically involving the condensation of benzaldehyde with hydroxylamine (B1172632). This process, known as oximation, converts the aldehyde's carbonyl group into an oxime functional group (C=N-OH).[1] The reaction is generally straightforward and can be performed under various conditions, including reflux, microwave irradiation, and even solvent-free grinding.[3][4][5] The choice of solvent, base, and temperature can influence the reaction's yield and the isomeric ratio of the product.[1][6] This document provides detailed protocols for the synthesis of benzaldehyde oxime, a summary of quantitative data from different methods, and a workflow diagram for the experimental process.

Data Presentation

The synthesis of this compound can be achieved through several methods, with variations in reagents, catalysts, solvents, and reaction conditions significantly impacting the outcome. The following table summarizes quantitative data from various published protocols for easy comparison.

| Method | Benzaldehyde (mmol) | Hydroxylamine Hydrochloride (mmol) | Base/Catalyst (mmol) | Solvent | Temperature | Time | Yield (%) | Reference |

| Reflux | 1 | 1 | Oxalic Acid (1) | Acetonitrile (B52724) (3 mL) | Reflux | 60 min | 95 | [3] |

| Grinding | 2 | 2 | Sodium Carbonate (3) | Solvent-free | Room Temp. | 2 min | 95 | [5] |

| Microwave | 0.94 | 1.16 | Sodium Carbonate (1.17) | Ethanol (3 mL) | 90 °C | 5 min | 90 (Conversion) | [4] |

| Stirring | N/A | 14 g | Sodium Hydroxide (14 g) | Water (40 mL) | N/A | N/A | 50 | |

| Reflux | 1.0 eq | 1.2 eq | Sodium Acetate (B1210297) (1.5 eq) | Ethanol/Water | Reflux | 1-2 hours | N/A | |

| Catalyst-free | 0.25 | 0.30 | None | Mineral Water/Methanol (1:1) | Room Temp. | 10 min | 95 | [7] |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below. The first is a high-yield reflux method, and the second is a rapid, solvent-free grinding method.

Protocol 1: Synthesis via Reflux in Acetonitrile

This protocol is adapted from a method utilizing oxalic acid as a catalyst, which results in excellent yields.[3]

1. Materials and Reagents:

-

Benzaldehyde (0.106 g, 1 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (0.07 g, 1 mmol)

-

Oxalic acid (H₂C₂O₄) (0.09 g, 1 mmol)

-

Acetonitrile (CH₃CN) (3 mL)

-

Distilled Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

10 mL Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

2. Procedure:

-

Combine benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in a 10 mL round-bottom flask containing acetonitrile (3 mL).[3]

-

Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

-

Stir the mixture under reflux conditions for 60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 10 mL of water to the reaction mixture and continue stirring for 5 minutes.[3]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator.

-

The resulting crude material can be purified by short column chromatography over silica (B1680970) gel to afford the pure this compound.[3]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method is rapid and avoids the use of solvents in the reaction step.[5]

1. Materials and Reagents:

-

Benzaldehyde (2 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2 mmol, 0.139 g)

-

Anhydrous sodium carbonate (Na₂CO₃) (3 mmol, 0.318 g)

-

Distilled Water (H₂O)

-

Ethyl acetate

-

Anhydrous Calcium Chloride (CaCl₂)

-

Mortar and pestle

-

Filtration apparatus

2. Procedure:

-

Place a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar.[5]

-

Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes.[5]

-

Upon completion of the reaction (indicated by a change in consistency), add 10 mL of water to the mortar.[5]

-

Extract the solution with ethyl acetate (3 x 15 mL).[5]

-

Combine the organic layers and dry over anhydrous calcium chloride.[5]

-

Filter the solution, and evaporate the ethyl acetate under reduced pressure to yield the product.[5]

Characterization: The final product can be characterized using various spectroscopic methods.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.[8]

-

FT-IR Spectroscopy: To identify characteristic functional group stretches, such as O-H (~3200-3400 cm⁻¹) and C=N (~1640-1690 cm⁻¹).[8]

-

Melting Point: The melting point of the Z-isomer is 33 °C, while the E-isomer melts at 133 °C.[6]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for this compound Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 932-90-1 [chemicalbook.com]

- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN111978203A - Microwave synthesis method of this compound compound - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

Industrial Scale Production of Benzaldehyde Oxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial scale production of benzaldehyde (B42025) oxime, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in understanding the synthesis, purification, and safety considerations pertinent to the large-scale manufacturing of this compound.

Overview of Synthesis Routes

The primary and most common industrial method for synthesizing benzaldehyde oxime is the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1] This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of benzaldehyde, followed by dehydration to form the oxime.[1]

C₆H₅CHO + NH₂OH·HCl + Base → C₆H₅CH=NOH + Base·HCl + H₂O

Several variations of this core reaction exist, optimized for yield, purity, reaction time, and environmental impact. These include conventional heating methods, microwave-assisted synthesis, and the use of various catalysts and solvent systems.

Comparative Data of Synthesis Methodologies